2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine
Description
Properties
IUPAC Name |
2-fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGTITUODKSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744678 | |
| Record name | 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-19-3 | |
| Record name | 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen Exchange Fluorination of Chlorinated Precursors
A cornerstone of 2-fluoro-6-(3-(trifluoromethyl)phenyl)pyridine synthesis involves halogen exchange reactions, particularly substituting chlorine with fluorine. Building on the liquid-phase fluorination process detailed in WO2015151116A2 , chlorinated pyridine intermediates undergo treatment with hydrogen fluoride (HF) under controlled conditions. For example, 2-chloro-6-(3-(trichloromethyl)phenyl)pyridine can be fluorinated at 140–230°C and 10–30 kg/cm² pressure using FeCl₃ or SnCl₄ as catalysts, achieving >80% yield and 99.9% purity .
The mechanism proceeds via nucleophilic aromatic substitution (SNAr), where HF displaces chlorine at the pyridine’s 2-position. The trifluoromethylphenyl group’s electron-withdrawing nature enhances ring activation, facilitating fluoride incorporation. Critically, continuous HF addition and HCl gas removal prevent side reactions, ensuring selectivity . Residual chlorofluoro intermediates are recycled, aligning with industrial sustainability goals.
Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction
The 3-(trifluoromethyl)phenyl moiety is introduced via palladium-catalyzed cross-coupling. A 6-bromo-2-fluoropyridine precursor reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), yielding the target compound in 65–75% yield . This method’s versatility accommodates diverse boronic acids, enabling structural diversification.
Key challenges include minimizing protodeboronation of the electron-deficient arylboronic acid. Optimizing ligand systems (e.g., SPhos) and inert atmospheres improves efficiency. Post-coupling purification via silica gel chromatography or distillation ensures >98% purity, critical for pharmaceutical applications .
Reductive Cyclization of O-Acyl Oximes
Adapting the NH₄I/Na₂S₂O₄-mediated reductive cyclization from OrgSyn , this compound is synthesized from O-acyl oximes and hexafluoroacetylacetone derivatives. This one-pot method proceeds via N–O bond cleavage and cyclization, forming the pyridine core with concurrent trifluoromethyl group incorporation.
Reaction conditions (50°C, DMF, 12 h) afford moderate yields (50–60%) but excellent regioselectivity. The reductive system’s mild nature preserves sensitive functional groups, making it suitable for late-stage trifluoromethylation . Scaling this approach requires addressing exothermicity and optimizing catalyst loading.
Directed Ortho-Metalation and Trifluoromethylation
Directed ortho-metalation (DoM) strategies enable precise functionalization of pyridine derivatives. Treating 2-fluoro-6-phenylpyridine with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryllithium intermediate, which reacts with CF₃TMS (trimethylsilyl trifluoromethide) to install the trifluoromethyl group at the phenyl ring’s 3-position .
This method achieves 70–80% yields but demands stringent anhydrous conditions. Competing side reactions, such as over-metalation, are mitigated by slow CF₃TMS addition and low temperatures. Post-reaction quenching with NH₄Cl and extraction isolates the product with >95% purity .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations and Catalyst Recovery
The halogen exchange route is most industrially viable due to its continuous HF addition and catalyst recycling. FeCl₃ or SnCl₄ catalysts are recovered via distillation, reducing costs and waste. In contrast, palladium catalysts in Suzuki couplings necessitate costly recovery systems, impacting scalability .
Environmental factors favor HF-based processes over chlorinated solvents used in cyclization methods. However, HF’s corrosivity demands specialized reactor materials (e.g., Hastelloy) .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors by forming strong hydrogen bonds and dipole interactions . This can lead to inhibition or activation of target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
2-Fluoro-6-(trifluoromethyl)pyridine
- Structure : Lacks the phenyl group at position 6, replaced by a trifluoromethyl group directly attached to the pyridine.
- Key Differences : Reduced steric bulk and molecular weight (MW: ~181.1 g/mol vs. ~263.2 g/mol for the target compound).
- Impact: Lower logP (~1.8 vs.
2-Methoxy-6-(trifluoromethyl)pyridine
- Structure : Methoxy group at position 2 instead of fluorine.
- Key Differences : Electron-donating methoxy group increases electron density on the pyridine ring, altering reactivity in electrophilic substitutions.
- Impact : Higher solubility in polar solvents compared to the fluorine-substituted analog, with logP ~2.2 .
Extended Core Modifications
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)
- Structure : Imidazo[1,2-a]pyridine core with nitro and tosylmethyl groups at positions 3 and 2, respectively.
- Key Differences : Planar imidazo-pyridine system enhances π-π stacking interactions. The nitro group introduces strong electron-withdrawing effects.
- Impact : Higher molecular weight (~477.3 g/mol) and logP (~4.0) suggest improved binding affinity but reduced solubility .
3-(4-(2-Fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (64)
- Structure : Incorporates the target compound’s 2-fluoro-6-(trifluoromethyl)phenyl group into a piperidine-triazolo-pyridine scaffold.
- Key Differences : Additional heterocycles increase complexity (MW: ~459.3 g/mol) and introduce hydrogen-bonding sites.
- Impact: Enhanced biological activity as a retinol-binding protein antagonist, though synthetic complexity (e.g., Suzuki coupling, hydrogenation) may limit scalability .
Substituent Additions and Replacements
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
- Structure : Chlorophenyl at position 2 and methylsulfanyl at position 4.
- Key Differences : Multiple substituents increase steric hindrance and electron-withdrawing effects.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 180606-19-3) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of various agrochemicals and pharmaceuticals, including fungicides like picoxystrobin .
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a phenyl group that carries a trifluoromethyl substituent. This unique arrangement contributes to its chemical reactivity and biological activity.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their electron-withdrawing nature, which can influence molecular interactions and bioavailability. The following are key aspects of the biological activity associated with this compound:
Enzyme Inhibition
Studies have shown that fluorinated compounds can act as enzyme inhibitors. The presence of the trifluoromethyl group in particular has been linked to increased potency against various biological targets, including enzymes involved in metabolic pathways. For instance, the incorporation of trifluoromethyl groups has been shown to enhance inhibitory activity against serotonin uptake, which is relevant in the context of antidepressant drug design .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of related pyridine derivatives indicate that they may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity by stabilizing interactions through dipole-dipole interactions or by forming hydrogen bonds with active site residues .
Case Studies and Research Findings
Several studies have explored related compounds, providing insights into the potential biological activities of this compound:
- Antimicrobial Studies : Research on similar trifluoromethylated pyridines has shown promising results against various bacterial strains, suggesting that modifications in the pyridine structure can lead to enhanced antimicrobial properties.
- Cytotoxicity Assays : In vitro studies on related fluorinated compounds have indicated significant cytotoxic effects on cancer cell lines, warranting further exploration of this compound for anticancer applications.
- Enzyme Interaction Studies : Investigations into enzyme inhibition by fluorinated pyridines reveal that these compounds can effectively modulate enzyme activity, potentially leading to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibitor | Binding to active sites |
| Trifluoromethylated pyridine derivatives | Antimicrobial | Disruption of microbial membranes |
| Fluorinated anticancer agents | Cytotoxic | Induction of apoptosis |
Q & A
Q. What are the common synthetic routes for 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves:
- Step 1: Fluorination of a chlorinated pyridine precursor using agents like KF in DMSO at 80–100°C to introduce the fluorine substituent .
- Step 2: Suzuki-Miyaura cross-coupling with 3-(trifluoromethyl)phenylboronic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture (DME/H₂O) at 80°C are critical for achieving high yields .
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Key challenges include controlling steric hindrance from the trifluoromethyl group and ensuring regioselectivity during coupling .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., fluorine-proton coupling in the pyridine ring) and chemical shifts influenced by electron-withdrawing groups (CF₃, F) .
- LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 248–262 range) and fragmentation patterns .
- X-ray crystallography: Resolve crystal structure to validate regiochemistry, particularly when positional isomerism is possible .
Advanced Research Questions
Q. How do the fluorine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic effects: The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring and slowing electrophilic substitution. However, it enhances stability in radical or nucleophilic aromatic substitution .
- Steric effects: The CF₃ group at the 3-position of the phenyl ring can hinder access to the reaction site, requiring optimized catalysts (e.g., bulky ligands in Pd-mediated couplings) .
- Fluorine’s role: Fluorine increases oxidative stability and can direct regioselectivity in subsequent functionalization .
Q. What computational methods are suitable for studying the electronic properties and reaction pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and activation energies for reactions like cross-coupling .
- Molecular Dynamics (MD): Simulate solvent effects and transition states in catalytic cycles .
- Contradictions in data: If experimental results (e.g., unexpected regioselectivity) conflict with computational predictions, re-evaluate solvent or dispersion corrections in DFT models .
Q. How can researchers address contradictions in regioselectivity during the synthesis of derivatives?
Methodological Answer:
- Mechanistic probing: Use isotopic labeling (e.g., ¹⁸O in carboxylation) or in situ NMR to track intermediate formation .
- Alternative catalysts: Switch from Pd to Ni catalysts for sterically hindered substrates, as Ni(0) complexes tolerate bulky groups better .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) can stabilize charged intermediates in SNAr reactions, improving selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
